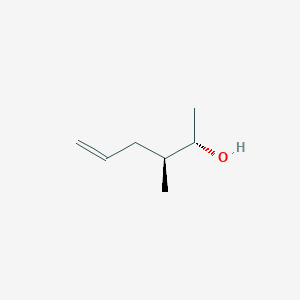

(2S,3S)-3-methylhex-5-en-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(2S,3S)-3-methylhex-5-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h4,6-8H,1,5H2,2-3H3/t6-,7-/m0/s1 |

InChI Key |

KSXVDBSINBXKGA-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@@H](CC=C)[C@H](C)O |

Canonical SMILES |

CC(CC=C)C(C)O |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 2s,3s 3 Methylhex 5 En 2 Ol

Asymmetric Catalytic Strategies for the Construction of the Chiral Carbinol Center

Enantioselective Reduction of Ketone Precursors

A primary strategy for establishing the chiral carbinol center is the enantioselective reduction of a corresponding ketone precursor, 3-methylhex-5-en-2-one. This transformation is one of the most fundamental methods for creating a new stereogenic center. uwindsor.ca A variety of chiral reducing agents and catalytic systems have been developed to achieve high levels of stereocontrol.

One notable approach involves the use of chiral oxazaborolidine catalysts, often generated in situ. mdpi.comacs.org These catalysts, in conjunction with a borane (B79455) source, can effectively reduce ketones to their corresponding alcohols with high enantioselectivity. acs.org The stereochemical outcome is dictated by the specific chiral lactam alcohol used to generate the oxazaborolidine catalyst. mdpi.com For instance, the reduction of various ketones using chiral lactam alcohols and borane has been shown to produce alcohols with good to excellent enantiomeric excess (ee). mdpi.com

Another powerful class of catalysts for this transformation is based on ruthenium complexes with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These catalysts are particularly effective for the hydrogenation of α,β-unsaturated ketones to afford allylic alcohols with high enantiopurity. The choice of the chiral ligand is crucial in determining the stereochemical outcome of the reduction.

Table 1: Examples of Enantioselective Reduction of Ketone Precursors

| Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Chiral Oxazaborolidine | Alkyl Methyl Ketones | (S) or (R) | Up to 98% | mdpi.com |

| [Ru((S)-Binap)(p-cymene)Cl]Cl | Hex-5-en-3-one | (S)-allylic alcohol | >90% | |

| BINAL-H Reagents | π-system containing ketones | (S) or (R) | High | uwindsor.ca |

Chiral Lewis Acid Catalyzed Transformations

Chiral Lewis acids (CLAs) are another important class of catalysts for asymmetric synthesis, capable of activating substrates towards nucleophilic attack in an enantioselective manner. wikipedia.orgsigmaaldrich.com These catalysts typically contain a metal center coordinated to a chiral ligand. researchgate.net The metal atom acts as an electron acceptor, while the chiral ligand environment dictates the stereochemical course of the reaction. wikipedia.org

In the context of synthesizing (2S,3S)-3-methylhex-5-en-2-ol, a chiral Lewis acid could be employed to catalyze the addition of a nucleophile to an aldehyde or ketone precursor. For instance, a chiral Lewis acid could catalyze the enantioselective addition of an allyl group to an aldehyde, establishing one of the stereocenters. While direct examples for this specific molecule are not abundant in the provided search results, the general principle is well-established for a wide range of transformations, including Diels-Alder reactions, aldol (B89426) reactions, and ene reactions. wikipedia.orgacs.org

The effectiveness of a chiral Lewis acid catalyst depends on several factors, including the choice of the metal, the structure of the chiral ligand, and the reaction conditions. acs.org For example, chiral oxazaborolidinium ions (COBIs) have demonstrated broad applicability in activating carbonyl compounds for various asymmetric transformations. sigmaaldrich.com

Organocatalytic Approaches to Stereoselective Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. beilstein-journals.orguni-giessen.de Organocatalysts can activate substrates through various mechanisms, including the formation of transient iminium or enamine intermediates. beilstein-journals.org

For the synthesis of chiral alcohols like this compound, organocatalysis offers several potential routes. pnas.org One approach involves the enantioselective functionalization of aldehydes or ketones. For example, a chiral aminocatalyst could be used to catalyze the α-alkylation of an aldehyde, followed by reduction to the corresponding alcohol. researchgate.net

A notable strategy is the development of one-pot protocols that combine multiple organocatalytic steps. nih.gov For instance, an enantioselective enone epoxidation followed by a Wharton-reaction sequence can provide access to optically active allylic alcohols with excellent enantio- and diastereocontrol. nih.gov This approach allows for the generation of stereogenic allylic centers, including quaternary ones, from readily available starting materials. pnas.org

Table 2: Organocatalytic Approaches to Chiral Alcohols

| Catalyst | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Jørgensen–Hayashi-type catalyst | Michael addition to alkynals | Propargylic aldehydes | Axially chiral styrenes | High | beilstein-journals.org |

| Chiral aminocatalyst | Enone epoxidation/Wharton-reaction | Cyclic enones | Allylic alcohols | 87–99% | nih.gov |

Biocatalytic Pathways for Enantiopure this compound Production

Biocatalysis, utilizing enzymes or whole microorganisms, offers a highly selective and sustainable approach to the synthesis of chiral compounds. thieme-connect.dersc.org Enzymes operate under mild conditions and often exhibit exceptional enantio- and regioselectivity, making them ideal catalysts for the production of enantiopure pharmaceuticals and fine chemicals. thieme-connect.deacs.org

Enzyme-Mediated Kinetic Resolutions of Racemic Mixtures

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. mdpi.com This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. Lipases are a common class of enzymes used for the kinetic resolution of racemic alcohols through enantioselective acylation. nih.govorganic-chemistry.org

For the production of this compound, a racemic mixture of 3-methylhex-5-en-2-ol (B13329588) could be subjected to kinetic resolution using an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB). acs.org The lipase would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol.

To overcome the 50% theoretical yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) can be employed. nih.govorganic-chemistry.org DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. organic-chemistry.orgacs.org This is often achieved using a metal catalyst, such as a ruthenium complex, in conjunction with the lipase. nih.govorganic-chemistry.orgacs.org This "enzyme-metal combo reaction" can transform a racemic allylic alcohol into a single enantiomer of the corresponding acetate (B1210297) in yields exceeding 80%. nih.govorganic-chemistry.org

Table 3: Enzyme-Mediated Kinetic Resolution of Allylic Alcohols

| Enzyme | Racemization Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Pseudomonas cepacia lipase | Ruthenium complex | Racemic allylic alcohols | Allylic acetates | >80% | High | nih.govorganic-chemistry.org |

| Candida antarctica lipase B (CALB) | Ruthenium catalyst | Sterically hindered allylic alcohols | Optically pure allylic acetates | High | High | acs.org |

| Lipase PS-IM or CALB | Cyclopentadienylruthenium catalysts | Functionalized cyclic allylic alcohols | Optically active functionalized allylic alcohols | Good | High | acs.org |

Chemoenzymatic Synthetic Routes from Achiral or Prochiral Substrates

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective reaction cascades. acs.orgacs.org These routes can start from simple achiral or prochiral substrates and build up molecular complexity with precise stereochemical control. sioc-journal.cnnih.gov

A potential chemoenzymatic route to this compound could involve the enzymatic reduction of a prochiral ketone. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. mdpi.com By selecting an appropriate KRED, the desired (2S) or (2R) configuration at the carbinol center can be established. For example, an evolved ketoreductase has been used for the kinetic resolution of racemic 2-methylvaleraldehyde to produce (R)-2-methylpentanol with high productivity. researchgate.net

Diastereoselective Synthesis Utilizing Chiral Pool Precursors

The synthesis of optically pure stereoisomers is a paramount objective in modern organic chemistry, particularly for applications in pharmaceuticals, agrochemicals, and fragrances where biological activity is highly dependent on the specific three-dimensional arrangement of atoms. The use of the "chiral pool," which consists of readily available and inexpensive enantiopure natural products like amino acids, carbohydrates, and terpenes, provides an efficient and powerful strategy for the synthesis of complex chiral molecules. By incorporating a stereocenter from a natural precursor, chemists can strategically guide the formation of subsequent stereocenters, a process known as diastereoselective synthesis. This approach is particularly effective for constructing acyclic stereochemical arrays, such as those found in the homoallylic alcohol this compound.

Strategies Involving Substrate Control for Stereochemical Induction

Substrate-controlled stereoselective synthesis is a foundational strategy wherein the stereochemistry of the starting material directly influences the stereochemical outcome of a reaction. In the context of synthesizing this compound, a chiral precursor containing one or more stereocenters is used to direct the approach of reagents, leading to the preferential formation of one diastereomer.

A prominent method for achieving this involves the diastereoselective addition of nucleophiles to α-chiral aldehydes. The stereochemical course of such additions can often be predicted by established models like the Felkin-Ahn and Cram models, which consider the steric and electronic properties of the substituents adjacent to the carbonyl group wikipedia.org. For instance, aldehydes derived from chiral pool sources such as D-mannitol or L-malic acid, like (R)-2,3-O-cyclohexylideneglyceraldehyde, can be reacted with allylating agents. The existing stereocenter on the glyceraldehyde derivative sterically hinders one face of the aldehyde, guiding the nucleophilic attack of the allyl group to the opposite face and resulting in high diastereoselectivity for the anti-homoallylic alcohol researchgate.net.

A direct synthesis of this compound has been achieved utilizing chiral allylboronates derived from chiral diols, which act as chiral auxiliaries from the chiral pool. In one such synthesis, boronic esters derived from (R,R)-2,3-butanediol or (-)-pinanediol (B8470734) are employed. These chiral boronates react with organometallic reagents to create a chiral environment that directs the subsequent steps. Oxidation of the resulting boronic ester intermediates yields this compound researchgate.net. The diastereoselectivity of these reactions is dependent on the specific chiral auxiliary and the reaction conditions employed.

Below is a table summarizing substrate-controlled strategies for the synthesis of anti-homoallylic alcohols, a class to which this compound belongs.

| Chiral Precursor/Auxiliary | Reagent | Key Transformation | Diastereomeric Ratio (anti:syn) | Reference |

| (R)-2,3-O-Cyclohexylideneglyceraldehyde | Allylzinc bromide | Allylation | High (anti favored) | researchgate.net |

| α-Chiral Aldehyde | Achiral Allyl-boron reagent | Allylation (Cram's Rule) | >95:5 | wikipedia.org |

| (R,R)-2,3-Butanediol derived boronic ester | Methylmagnesium bromide / (Dichloromethyl)lithium | Homologation/Oxidation | Not specified | researchgate.net |

| Chiral α-alkoxy N-tosyl imine | Allyl trifluoroborate | Allylation | up to 95:5 | researchgate.net |

Tandem Reactions for Multifunctional Group Incorporation

Tandem reactions, also known as domino or cascade reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. This strategy enhances synthetic efficiency by reducing the number of purification steps, saving time and resources, and minimizing waste. For the synthesis of stereochemically rich structures like this compound, tandem reactions can be designed to install multiple functional groups and stereocenters in a controlled sequence.

One such powerful approach is a tandem oxidation-allylation sequence. This can be achieved electrochemically, where a primary alcohol is first oxidized in situ to an aldehyde, which is then immediately subjected to an allylation reaction in the same pot to generate a homoallylic alcohol rsc.org. This avoids the handling of often sensitive aldehyde intermediates.

Another sophisticated tandem strategy involves the oxidation of a homoallylic alcohol to its corresponding allyl ketone, which then participates in a subsequent catalytic, asymmetric vinylogous aldol (AVA) reaction mdpi.comsemanticscholar.org. This one-pot, two-step sequence allows for the rapid construction of complex chiral building blocks from simpler precursors. For example, a precursor similar in structure to this compound could be oxidized, and the resulting enone could then react with an activated ketone in the presence of an organocatalyst to generate a more complex molecule with high enantioselectivity mdpi.comsemanticscholar.org.

Tandem reactions can also combine asymmetric allylation with other transformations. For instance, an asymmetric allylation of a ketone can be followed by a diastereoselective epoxidation of the newly formed double bond, all promoted by a single catalyst system. This establishes three contiguous stereocenters with excellent control nih.gov. While not a direct synthesis of the target compound, this methodology highlights the power of tandem reactions in building up stereochemical complexity efficiently.

The table below outlines several tandem reaction strategies applicable to the synthesis of functionalized homoallylic alcohols.

| Tandem Sequence | Catalyst/Reagent System | Key Features | Reference |

| Oxidation / Vinylogous Aldol Reaction | Jones Oxidation / Organocatalyst | Employs homoallylic alcohols directly for AVA reactions. | mdpi.comsemanticscholar.org |

| Asymmetric Allylation / Epoxidation | Titanium-BINOLate / TBHP | Forms three contiguous stereocenters with high enantio- and diastereoselectivity. | nih.gov |

| Electrochemical Oxidation / Allylation | Electrochemical Cell / Zn | Broadens substrate scope from aldehydes to alcohols for allylation. | rsc.org |

| Corey-Chaykovsky / Epoxide Olefination | Ylide / Base | Tandem sequence to form homoallylic alcohols from aldehydes. | organic-chemistry.org |

Mechanistic Investigations of Reactions Involving 2s,3s 3 Methylhex 5 En 2 Ol

Detailed Analysis of Reaction Pathways and Transition States in Derivatization

The derivatization of (2S,3S)-3-methylhex-5-en-2-ol provides a platform to study how the inherent chirality of the molecule dictates the stereochemical course of reactions at the terminal double bond.

Elucidation of Stereochemical Outcome in Oxidation Reactions

The oxidation of the terminal alkene in derivatives of this compound, such as epoxidation, is a key transformation where the stereochemical outcome is of significant interest. For instance, in the synthesis of chiral building blocks, the selective oxidation of an exocyclic olefin in a diene derived from a related system was achieved with m-CPBA, leaving an internal double bond intact and forming an epoxide with high stereoselectivity. acs.org This suggests that the stereoelectronic environment around the alkene, influenced by the remote chiral centers, plays a crucial role in directing the approach of the oxidizing agent. The transition state of such reactions is likely influenced by the conformational preferences of the molecule, which minimize steric interactions and favor one face of the alkene for electrophilic attack.

Mechanistic Probing of Alkene Functionalization (e.g., Hydroboration, Epoxidation, Halogenation)

The functionalization of the alkene in this compound and its derivatives has been a subject of mechanistic studies to understand the factors governing regioselectivity and stereoselectivity.

Hydroboration-Oxidation: This two-step reaction adds water across the double bond. pearson.com The hydroboration step involves the syn-addition of borane (B79455) to the alkene, followed by oxidation. pearson.com For a terminal alkene like that in this compound, the boron atom adds to the less substituted carbon (anti-Markovnikov addition). The stereochemistry of the resulting alcohol is influenced by the existing chiral centers, which direct the facial selectivity of the hydroboration agent's approach.

Epoxidation: As mentioned, epoxidation is a common transformation. The Sharpless asymmetric epoxidation is a powerful method for the catalytic asymmetric oxidation of allylic alcohols to 2,3-epoxy alcohols. thieme-connect.de While this compound itself is not a primary allylic alcohol, the principles of stereocontrol in epoxidation reactions are relevant. The directing effect of the hydroxyl group and the influence of the chiral centers would be key in determining the stereochemical outcome of the resulting epoxide.

Halogenation: The addition of halogens across the double bond proceeds through a halonium ion intermediate. The stereochemistry of the resulting dihalide is typically anti-addition. In the case of this compound, the facial selectivity of the initial electrophilic attack by the halogen and the subsequent nucleophilic attack by the halide ion would be influenced by the steric and electronic factors imposed by the chiral backbone of the molecule.

Stereoelectronic Effects and Conformational Analysis in Reactivity

Influence of Remote Chiral Centers on Alkene Reactivity

The two chiral centers, C2 and C3, create a specific three-dimensional environment that can influence the reactivity of the terminal double bond. This is a well-documented phenomenon where remote stereocenters can dictate the facial selectivity of reactions at a prochiral center. For example, in the context of Ni-catalyzed reductive cross-coupling reactions, stereoelectronic effects have been noted to impact the desired reactivity. caltech.edu The chiral centers in this compound can lead to diastereomeric transition states with different energy levels, thereby favoring the formation of one diastereomer over the other during reactions at the alkene.

Solvent Effects on Stereoselectivity and Reaction Rates

The choice of solvent can have a profound impact on both the rate and stereoselectivity of a reaction. Solvents can influence the stability of transition states and intermediates through solvation effects. For instance, in certain cyclization reactions, the diastereomeric ratio of the products has been shown to vary with the solvent used. pitt.edu In the context of reactions involving this compound, polar aprotic solvents might stabilize charged intermediates or transition states differently than nonpolar solvents, thereby altering the stereochemical outcome. Studies on related systems have explored the effect of different solvents on reaction outcomes. core.ac.uk

Kinetic and Thermodynamic Considerations in Stereoselective Transformations

The final stereochemical outcome of a reaction is determined by the relative rates of competing reaction pathways (kinetic control) or the relative stabilities of the final products (thermodynamic control).

In many stereoselective transformations, the reaction is run under conditions that favor kinetic control, meaning the product distribution reflects the relative energies of the diastereomeric transition states. For example, in intramolecular Pd-catalyzed carboetherification reactions, the stereochemical outcome can be dependent on the catalyst structure, suggesting a change in the reaction mechanism and the relative energies of the transition states. nih.gov

Thermodynamic control, on the other hand, is achieved when the reaction conditions allow for the equilibration of the products, leading to a predominance of the most stable diastereomer. In some cases, a kinetically favored product may isomerize to a more thermodynamically stable product under the reaction conditions. pitt.edu Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for predicting and controlling the stereochemical outcome of its transformations.

Below is a table summarizing the types of reactions and the key factors influencing their stereochemical outcomes.

| Reaction Type | Key Mechanistic Feature | Influencing Factors on Stereochemistry |

| Oxidation (Epoxidation) | Electrophilic attack on the alkene | Remote chiral centers, conformational preferences, directing groups |

| Hydroboration | Syn-addition of borane | Steric hindrance from chiral centers, anti-Markovnikov regioselectivity |

| Halogenation | Halonium ion intermediate | Facial selectivity of initial attack, anti-addition mechanism |

| Catalyzed Cyclizations | Formation of diastereomeric transition states | Catalyst structure, solvent, temperature |

The Versatile Role of this compound in Asymmetric Synthesis

The chiral alcohol this compound has emerged as a valuable and versatile chiral synthon in organic chemistry. Its well-defined stereochemistry at two adjacent centers, combined with the synthetic versatility of its hydroxyl and terminal alkene functionalities, makes it an attractive starting material for the construction of complex molecular architectures. This article explores the application of this specific stereoisomer in the assembly of natural products and as a precursor to advanced intermediates for the pharmaceutical industry.

Application of 2s,3s 3 Methylhex 5 En 2 Ol As a Chiral Synthon in Complex Molecule Assembly

Role in the Construction of Functional Organic Materials

Component in Chiral Liquid Crystals and Optoelectronic Materials

Chiral molecules, often referred to as chiral dopants, are frequently added to achiral nematic liquid crystals to induce a helical structure, leading to the formation of cholesteric (chiral nematic) liquid crystals. mdpi.com These materials are crucial for various display applications. The effectiveness of a chiral dopant is often quantified by its helical twisting power (HTP). google.com Similarly, chiral components are explored in optoelectronic materials for their potential to influence light polarization and create novel optical phenomena.

A thorough search of the scientific and patent literature indicates that this compound has not been investigated or reported as a component in chiral liquid crystal formulations or in the development of optoelectronic materials. While many chiral alcohols have been synthesized and tested as dopants for liquid crystals, there are no studies documenting the HTP of this compound or its effect on the mesophase behavior of any liquid crystal host. soton.ac.uk Consequently, there are no research findings or data tables detailing its performance characteristics in these applications.

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation of 2s,3s 3 Methylhex 5 En 2 Ol and Its Derivatives

High-Resolution Spectroscopic Techniques for Stereochemical Assignment

High-resolution spectroscopic methods are indispensable for unambiguously assigning the stereochemistry of complex organic molecules. These techniques provide detailed information about the spatial arrangement of atoms and the subtle energetic differences between stereoisomers.

Advanced NMR Spectroscopy (e.g., NOESY, ROESY, Diffusion-Ordered Spectroscopy) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. While standard 1D and 2D NMR experiments establish connectivity, advanced techniques are required to probe through-space interactions and conformational dynamics.

For (2S,3S)-3-methylhex-5-en-2-ol, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are pivotal. These experiments detect protons that are close in space, providing crucial distance constraints for conformational analysis. For instance, NOE correlations between the methyl protons at C3 and the proton at C2, or between the vinyl protons and the protons on the ethyl group, would help to define the preferred rotamers around the C2-C3 bond. The relative intensities of these cross-peaks can be used to estimate interproton distances, which are then compared with distances from computationally modeled conformers.

Table 1: Representative NOESY/ROESY Correlations for Conformational Analysis of this compound

| Proton 1 | Proton 2 | Expected Correlation | Inferred Proximity |

| H2 | H3 | Strong | Gauche or eclipsed conformation |

| H2 | H4 | Medium | Defines orientation of the allyl group |

| H3-CH₃ | H2 | Medium to Strong | Indicates specific rotamer population |

| H3-CH₃ | H4 | Weak to Medium | Further constrains allyl group orientation |

| H5 | H3 | Weak | May indicate folded conformations |

| H6 (vinyl) | H4 | Strong | Confirms through-bond and through-space proximity |

This table is illustrative and actual correlations would depend on the specific solvent and temperature conditions.

Diffusion-Ordered Spectroscopy (DOSY) is another valuable NMR technique that separates signals based on the diffusion coefficient of molecules in solution. For derivatives of this compound, DOSY can be used to study aggregation or binding to other molecules by observing changes in the diffusion coefficient.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While NMR can define relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of chiral molecules. hebmu.edu.cn VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is exquisitely sensitive to its absolute stereochemistry. nih.gov ECD provides similar information based on the differential absorption of circularly polarized UV-Vis light. hebmu.edu.cn

To determine the absolute configuration of this compound, its experimental VCD and ECD spectra would be recorded. These spectra are then compared to the theoretically predicted spectra for both the (2S,3S) and (2R,3R) enantiomers, which are calculated using quantum chemical methods. nih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. unige.ch

Table 2: Conceptual VCD and ECD Data for Absolute Configuration Assignment of this compound

| Technique | Spectral Region | Expected Feature for (2S,3S) Enantiomer |

| VCD | 1400-900 cm⁻¹ (Fingerprint) | Complex pattern of positive and negative bands |

| ECD | Below 220 nm (π→π* of C=C) | Positive or negative Cotton effect |

This table presents a conceptual expectation. The actual signs and intensities of the bands must be determined by comparison with quantum chemical calculations.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are integral to modern structural elucidation, providing a theoretical framework to interpret experimental data and to explore molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) for Ground State and Transition State Geometries

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. globalauthorid.com It allows for the accurate prediction of molecular geometries, energies, and other properties. For this compound, DFT calculations are used to optimize the geometries of its various possible conformers and to determine their relative energies. This information is crucial for understanding the conformational landscape of the molecule.

Furthermore, DFT can be used to model the transition state geometries of reactions involving this compound, such as its derivatization or participation in stereoselective reactions. The calculated activation energies for different reaction pathways can explain and predict the observed stereoselectivity.

Table 3: Hypothetical DFT-Calculated Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (H-C2-C3-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | ~60° (gauche) | 0.00 | 65 |

| 2 | ~180° (anti) | 0.85 | 25 |

| 3 | ~-60° (gauche) | 1.50 | 10 |

This table is a hypothetical representation of a conformational energy profile calculated at a typical DFT level (e.g., B3LYP/6-31G(d)).

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides static pictures of low-energy conformers, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. unifi.it MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, taking into account the forces between atoms described by a force field.

For this compound, MD simulations can be performed in various solvents to explore its conformational landscape and to understand how the solvent influences its preferred shapes. researchgate.net These simulations can reveal the flexibility of the molecule and the timescales of conformational interconversions, providing a more complete picture than static calculations alone. The trajectories from MD simulations can also be used to calculate time-averaged properties, such as NOE distances, for comparison with experimental data. acs.org

Table 4: Typical Outputs from a Molecular Dynamics Simulation of this compound

| Parameter | Description |

| Trajectory | Time-ordered coordinates of all atoms |

| Radial Distribution Functions | Probability of finding other atoms/molecules at a certain distance |

| Root Mean Square Deviation (RMSD) | Measure of the molecule's structural stability over time |

| Dihedral Angle Distributions | Population of different rotamers around specific bonds |

Prediction of Spectroscopic Properties and Reaction Stereoselectivity

A powerful application of quantum chemical calculations is the prediction of spectroscopic properties. By calculating properties like NMR chemical shifts, coupling constants, and VCD/ECD spectra for all possible stereoisomers of a molecule, a direct comparison with experimental data can lead to an unambiguous structural assignment. nih.govbeilstein-journals.org This is particularly valuable when experimental data alone is insufficient to distinguish between isomers.

For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. globalauthorid.com The calculated spectra for the (2S,3S) and other diastereomers can then be compared with the experimental spectrum to confirm the stereochemical assignment. Similarly, as mentioned in section 5.1.2, calculated VCD and ECD spectra are essential for determining the absolute configuration.

Furthermore, computational modeling can predict the stereoselectivity of reactions involving the chiral alcohol. By calculating the energies of the transition states leading to different stereoisomeric products, the most favorable reaction pathway can be identified, guiding the design of stereoselective syntheses.

Table 5: Illustrative Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) for (2S,3S) | Predicted δ (ppm) for (2R,3S) |

| C1 | (example value) | (calculated value) | (calculated value) |

| C2 | (example value) | (calculated value) | (calculated value) |

| C3 | (example value) | (calculated value) | (calculated value) |

| C4 | (example value) | (calculated value) | (calculated value) |

| C5 | (example value) | (calculated value) | (calculated value) |

| C6 | (example value) | (calculated value) | (calculated value) |

| C3-CH₃ | (example value) | (calculated value) | (calculated value) |

This table illustrates the principle of comparing experimental data with predicted values for different stereoisomers to confirm the correct structure. Actual values would require experimental measurement and specific calculations.

Mass Spectrometry for Isotopic Labeling and Reaction Intermediates Identification

Mass spectrometry serves as a pivotal analytical technique for the structural elucidation of molecules and the identification of transient species in chemical reactions. In the context of this compound and its derivatives, mass spectrometry, particularly when coupled with isotopic labeling, provides profound insights into fragmentation pathways and the mechanisms of their formation and subsequent reactions.

Under electron ionization (EI), the fragmentation of allylic alcohols like this compound is governed by characteristic pathways, primarily α-cleavage and dehydration libretexts.org. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 114.19, corresponding to its molecular weight nih.gov. However, for many alcohols, the molecular ion peak can be weak or entirely absent libretexts.org.

Key fragmentation pathways for this compound include:

α-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the oxygen-bearing carbon. For this compound, two primary α-cleavage routes are possible. Cleavage of the bond between C2 and C3 would result in the loss of an allyl radical (•CH₂CH=CH₂) and the formation of a cation at m/z 73. Alternatively, cleavage of the C1-C2 bond would lead to the loss of a methyl radical (•CH₃) and the formation of a fragment at m/z 99. A related isomer, 5-methyl-5-hexen-3-ol, demonstrates analogous α-cleavage, losing an ethyl group to produce a fragment at m/z 85 and another α-cleavage product at m/z 59 msu.edu.

Dehydration: The elimination of a water molecule (18 amu) is a common fragmentation pathway for alcohols, which would yield a fragment ion at m/z 96 (M-18) libretexts.org.

Isotopic labeling is a powerful tool to confirm these fragmentation patterns and to trace the pathways of atoms during a reaction. By strategically replacing specific hydrogen or carbon atoms with their heavier isotopes (e.g., deuterium (B1214612) or carbon-13), the mass shifts in the resulting fragments can be precisely monitored. For instance, selective deuteration of the hydroxyl group would demonstrate its involvement in the dehydration pathway. Similarly, ¹³C labeling at different positions in the carbon skeleton would confirm the origins of the carbon atoms in each fragment ion, providing definitive evidence for the proposed cleavage mechanisms acs.org.

Beyond clarifying fragmentation, mass spectrometry is instrumental in identifying short-lived reaction intermediates. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for detecting charged intermediates directly from a reaction mixture acs.orgcardiff.ac.uk. For this compound, this could be applied to study a variety of reactions. For example, in an acid-catalyzed rearrangement, a protonated form of the alcohol or a resulting carbocation intermediate could be observed cardiff.ac.uk. In oxidation reactions, transient oxidized species could be trapped and identified. The use of isotopically labeled reactants in these studies can further help to distinguish between different potential mechanistic pathways by tracking the fate of the labeled atoms in the observed intermediates researchgate.net.

A patent for the synthesis of Mcl-1 protein inhibitors describes the use of this compound as a synthetic intermediate, suggesting its utility in more complex chemical transformations where the identification of subsequent reaction intermediates would be crucial for mechanistic understanding google.com.

The following table summarizes the predicted major mass spectral fragments for this compound based on established fragmentation patterns for analogous structures.

| m/z | Proposed Fragment Ion | Formation Pathway |

| 114 | [C₇H₁₄O]⁺• | Molecular Ion |

| 99 | [C₆H₁₁O]⁺ | α-cleavage (Loss of •CH₃) |

| 96 | [C₇H₁₂]⁺• | Dehydration (Loss of H₂O) |

| 73 | [C₄H₉O]⁺ | α-cleavage (Loss of •C₃H₅) |

This predictive data, combined with the strategic application of isotopic labeling and advanced mass spectrometry techniques, enables a comprehensive elucidation of the structure and reactivity of this compound and its derivatives.

Future Directions and Emerging Research Frontiers for Chiral Alcohols with Alkene Moieties

Development of Novel Organometallic and Organocatalytic Systems for Directed Functionalization

The selective functionalization of chiral alcohols with alkene groups is a key area of ongoing research. The development of new catalysts is crucial for achieving high efficiency and stereoselectivity in these transformations.

Organometallic Catalysis:

The catalytic asymmetric addition of organometallic reagents to carbonyl compounds is a powerful method for synthesizing chiral alcohols. rug.nl Transition metal complexes, particularly those of iridium and ruthenium, have shown significant promise. For instance, chiral iridium catalysts have been successfully used in the enantioselective C-C bond formation between alcohols and dienes. nih.gov Similarly, chiral ruthenium complexes can catalyze the reaction of alkynes with primary alcohols to produce homoallylic alcohols with excellent control over stereochemistry. nih.gov The development of catalysts for the asymmetric addition of organometallic reagents to ketones is particularly important for generating chiral tertiary alcohols, which are challenging to synthesize by other methods. rug.nl

Future work in this area will likely focus on:

Designing more robust and active catalysts with lower catalyst loadings.

Expanding the substrate scope to include a wider range of chiral alcohols and alkene functionalities.

Developing catalytic systems that operate under milder and more environmentally friendly conditions.

Organocatalysis:

Organocatalysis, which uses small organic molecules as catalysts, offers an attractive metal-free alternative for the synthesis of chiral molecules. jocpr.com Chiral phosphoric acids are a prominent class of organocatalysts that have been used in a variety of enantioselective transformations, including those involving propargylic alcohols. acs.org Organocatalytic methods have also been developed for the enantioselective intermolecular oxysulfenylation of alkenes, providing access to complex chiral molecules containing both sulfur and ether or alcohol functionalities. chinesechemsoc.org A key advantage of organocatalysis is the ability to perform reactions under mild conditions, which is beneficial for preserving the integrity of sensitive functional groups. jocpr.com

Emerging research in organocatalysis for chiral alcohols with alkene moieties will likely involve:

The design of new chiral scaffolds for organocatalysts to improve enantioselectivity. nih.gov

The application of organocatalysis in cascade reactions to build molecular complexity in a single step.

The development of bifunctional catalysts that can activate both the alcohol and alkene moieties for selective transformations.

Integration with Flow Chemistry and Continuous Manufacturing for Scalable Stereoselective Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of chiral pharmaceuticals and fine chemicals. rsc.org

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. rsc.orgnih.gov For the synthesis of chiral alcohols, continuous flow processes have been developed for dynamic kinetic resolutions and asymmetric hydrogenations. encyclopedia.pub For example, a telescoped continuous flow process has been reported for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols, which are important intermediates for several pharmaceuticals. acs.org This process combines an asymmetric allylboration with a selective epoxidation in a continuous sequence. acs.org

The integration of immobilized catalysts is a key aspect of continuous flow chemistry, as it simplifies product purification and allows for catalyst recycling. rsc.org Both immobilized enzymes and organocatalysts have been successfully used in flow systems for the synthesis of chiral compounds. nih.govmdpi.com

Future developments in this area are expected to focus on:

The design of highly active and stable immobilized catalysts suitable for long-term continuous operation.

The development of multi-step telescoped flow processes to synthesize complex chiral molecules from simple starting materials. acs.org

The implementation of in-line monitoring and real-time optimization techniques to ensure consistent product quality.

Exploitation of (2S,3S)-3-methylhex-5-en-2-ol in Supramolecular Chemistry and Self-Assembly

The chirality and functional groups of this compound make it an intriguing building block for the construction of ordered supramolecular architectures. The principles of hierarchical self-assembly, where molecules organize into progressively larger and more complex structures, are central to this field. nih.govrsc.org

Chirality plays a crucial role in directing the self-assembly process, often leading to the formation of helical or other complex chiral nanostructures. nih.gov The hydroxyl and alkene groups of this compound can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for self-assembly. acs.org For instance, chiral 2-pyridyl alcohols have been shown to form helical supramolecular structures through O-H···N hydrogen bonds. acs.orgconicet.gov.ar The specific stereochemistry of the alcohol can dictate the handedness of the resulting supramolecular helix. acs.orgconicet.gov.ar

The potential applications of supramolecular assemblies derived from chiral alcohols like this compound are vast and include:

Chiral Recognition and Sensing: Supramolecular hosts can be designed to selectively bind chiral guest molecules, including other alcohols. acs.orgnih.govrsc.org

Asymmetric Catalysis: Encapsulating a catalyst within a chiral supramolecular host can induce enantioselectivity in a chemical reaction. escholarship.org

Chiral Materials: The self-assembly of chiral building blocks can lead to materials with unique optical or electronic properties.

Future research will likely explore the design of more complex and functional supramolecular systems based on this compound and related chiral alcohols. This includes the development of multi-component assemblies and the investigation of their dynamic behavior. nih.gov

Applications in Chemoinformatics and Machine Learning for Reaction Optimization and Prediction

Chemoinformatics and machine learning are rapidly emerging as powerful tools in chemical research, offering the potential to accelerate the discovery and optimization of chemical reactions and catalysts. illinois.eduslideshare.netacs.org

For stereoselective reactions, such as those used to synthesize or functionalize chiral alcohols, predicting the enantioselectivity is a major challenge. arxiv.orgresearchgate.netarxiv.org Machine learning models, such as random forests and neural networks, can be trained on existing experimental data to predict the outcome of new reactions. arxiv.orgresearchgate.net These models can take into account a wide range of molecular descriptors that quantify the steric and electronic properties of the reactants, catalysts, and solvents. illinois.edu

Key applications of chemoinformatics and machine learning in the context of this compound include:

Catalyst Selection and Design: Machine learning algorithms can help identify the optimal catalyst for a specific transformation from a large library of potential candidates. researchgate.netchemrxiv.org This can significantly reduce the experimental effort required for catalyst screening.

Reaction Optimization: By modeling the relationship between reaction conditions and outcomes (e.g., yield and enantioselectivity), machine learning can guide the optimization of reaction parameters to achieve the desired results.

Prediction of Stereoselectivity: Quantitative prediction of stereoselectivity remains a difficult task, but machine learning approaches have shown significant promise in this area. arxiv.orgresearchgate.netarxiv.orgnih.gov

The development of large, high-quality datasets is crucial for training accurate and predictive machine learning models. As more data becomes available, the power and utility of these computational tools in the field of stereoselective synthesis will continue to grow.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.